molecular formula C7H17N3O3S B13333534 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol

Cat. No.: B13333534
M. Wt: 223.30 g/mol
InChI Key: JCXAVNKEYNYKCX-UHFFFAOYSA-N
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Description

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol is a chemical compound with the molecular formula C7H17N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a hydroxyethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol typically involves the reaction of piperazine with methyl sulfonyl chloride, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Piperazine reacts with methyl sulfonyl chloride in the presence of triethylamine.

    Step 2: The resulting intermediate is then reacted with ethanolamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(piperazine-1-sulfonyl)amino]propan-1-ol
  • 2-[Methyl(piperazine-1-sulfonyl)amino]butan-1-ol
  • 2-[Methyl(piperazine-1-sulfonyl)amino]pentan-1-ol

Uniqueness

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group enhances its solubility in water, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C7H17N3O3S

Molecular Weight

223.30 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide

InChI

InChI=1S/C7H17N3O3S/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10/h8,11H,2-7H2,1H3

InChI Key

JCXAVNKEYNYKCX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)N1CCNCC1

Origin of Product

United States

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